Boric acid, isooctyl ester

Description

Contextualization within Organoboron Chemistry

Organoboron chemistry is a rich and diverse field that studies compounds containing a carbon-boron bond. wikipedia.org These compounds exhibit unique chemical properties due to boron's electron-deficient nature, possessing an empty p-orbital that allows for a wide range of reactions and applications. researchgate.net

Boric acid, isooctyl ester, belongs to the class of organoboron compounds known as borate (B1201080) esters. wikipedia.org Borate esters are derivatives of boric acid where the hydroxyl groups are replaced by alkoxy or aryloxy groups. acs.org Specifically, they are formed from the reaction of boric acid with an alcohol. wikipedia.orgunacademy.com In the case of this compound, the alcohol is isooctanol. ontosight.ai

There are two primary classes of borate esters: orthoborates, with the general formula B(OR)₃, and metaborates, which feature a six-membered boroxine (B1236090) ring. wikipedia.org this compound, falls under the category of orthoborates.

The systematic nomenclature for this compound is boric acid, tris(2-methylpropyl) ester, as per IUPAC standards. nih.govnist.gov It is also commonly referred to as triisobutyl borate. nih.govnist.govcas.org

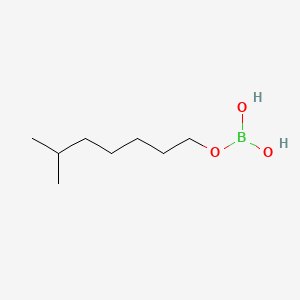

The chemical formula for this compound is C₁₂H₂₇BO₃. nist.gov Structurally, it consists of a central boron atom bonded to three isooctoxy groups (-OCH₂CH(CH₃)₂).

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Isooctyl borate, Boric acid, tris(2-methylpropyl) ester, Triisobutyl borate ontosight.ainih.govnist.govcas.org |

| CAS Registry Number | 67989-25-7 chemblink.com |

| Molecular Formula | C₁₂H₂₇BO₃ nist.gov |

| Molecular Weight | 230.15 g/mol nih.gov |

| SMILES | CC(C)COB(OCC(C)C)OCC(C)C cas.org |

| InChI | InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 cas.org |

Significance in Contemporary Chemical Science

Borate esters, as a class, are significant in various areas of chemical science, from synthesis to materials science. researchgate.netnih.gov Their utility stems from their unique reactivity and physical properties.

Borate esters are typically prepared through the condensation reaction of boric acid with an alcohol, often in the presence of a dehydrating agent to drive the equilibrium towards the ester product. wikipedia.org This straightforward synthesis makes them accessible reagents in organic chemistry. borates.today

A key characteristic of borate esters is their Lewis acidity, although orthoborate esters are considered to have relatively low Lewis acidity. wikipedia.org They are also known for their ability to form reversible covalent complexes with diols, a principle that has been fundamental in various analytical and material science applications. researchgate.net Borate esters are utilized as intermediates in the synthesis of other organoboron compounds, such as boronic acids, which are crucial in reactions like the Suzuki coupling. wikipedia.orgwikipedia.org

While much of the foundational research has focused on simpler alkyl borates like trimethyl borate, the principles extend to more complex esters like isooctyl borate. wikipedia.org Research into borate esters continues to evolve, with new applications being explored. For instance, the development of responsive and adaptive materials using the dynamic covalent chemistry of boronic esters is a significant area of interest. researchgate.net These materials can have applications in fields ranging from biomedical engineering to the development of "smart" materials. researchgate.net

Furthermore, the use of borate esters as additives in lubricants and fuels is an area of ongoing investigation, where they can function as antiwear, extreme pressure, and friction modifying agents. google.com The synthesis of borate esters is also a subject of continuous improvement, with research focusing on more efficient and environmentally friendly methods. businessresearchinsights.com For example, studies have explored CO2-enhanced synthesis of trimethyl borate from ulexite (B576465) as a greener alternative. businessresearchinsights.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Boric acid |

| This compound |

| Isooctanol |

| Trimethyl borate |

Structure

2D Structure

Properties

CAS No. |

67989-25-7 |

|---|---|

Molecular Formula |

C8H19BO3 |

Molecular Weight |

174.05 g/mol |

IUPAC Name |

6-methylheptoxyboronic acid |

InChI |

InChI=1S/C8H19BO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8,10-11H,3-7H2,1-2H3 |

InChI Key |

UDMIFBTZCOWXLV-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Borate Esters

Established Synthetic Pathways

Traditional methods for synthesizing borate (B1201080) esters are well-documented and widely practiced. These pathways typically involve direct reactions between a boron source and an alcohol, driven to completion by the removal of a byproduct, usually water.

Stoichiometric Condensation of Boric Acid with Alcohols

The most common method for preparing borate esters is the direct stoichiometric condensation of boric acid (H₃BO₃) with an alcohol. borates.today In the case of isooctyl borate, this involves reacting boric acid with three molar equivalents of isooctyl alcohol (specifically 2-ethyl-1-hexanol is often used). iaea.org The reaction is a reversible equilibrium, producing the borate ester and water.

Reaction: B(OH)₃ + 3 R-OH ⇌ B(OR)₃ + 3 H₂O (where R = isooctyl)

To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by removing the water as it is formed. atamanchemicals.com A common laboratory and industrial technique is azeotropic distillation, where a solvent that forms an azeotrope with water (such as toluene (B28343) or cyclohexane) is added to the reaction mixture. google.com The mixture is heated to reflux, and the water-solvent azeotrope is collected in a Dean-Stark trap, effectively driving the reaction to completion. researchgate.net The rate of esterification for primary alcohols like isooctyl alcohol is significantly faster than for tertiary alcohols. researchgate.net

Esterification of Boric Acid and Boron Oxide

An alternative to boric acid is the use of boron oxide (B₂O₃), also known as boric anhydride (B1165640). borates.todaygoogle.com Boron oxide reacts with alcohols to form the corresponding borate ester. This method can be advantageous as it avoids the introduction of water from the starting material. The reaction can be performed by heating the alcohol with boron oxide, often in the presence of a catalyst. google.comsciencemadness.org

Reaction: B₂O₃ + 6 R-OH → 2 B(OR)₃ + 3 H₂O

While this reaction still produces water as a byproduct that needs to be removed, starting with the anhydride can be more efficient in certain process designs. sciencemadness.org The reaction conditions, such as temperature, can range from 50°C to 100°C. google.com

Transesterification Processes

Transesterification is another versatile method for synthesizing borate esters. This process involves the reaction of a readily available, low-boiling point borate ester, such as trimethyl borate (TMB), with a higher-boiling point alcohol like isooctyl alcohol. google.comuq.edu.au

Reaction: B(OCH₃)₃ + 3 R-OH ⇌ B(OR)₃ + 3 CH₃OH (where R = isooctyl)

The reaction is driven to completion by distilling the more volatile methanol (B129727) from the reaction mixture. njit.edu This technique is particularly useful for preparing higher-molecular-weight borate esters from lower-cost precursors. google.com The process can be run continuously in a fractionating column, where TMB and the higher alcohol are fed into the column, the methanol-TMB azeotrope is removed from the top, and the desired high-purity trialkyl borate ester is collected from the bottom. google.comgoogle.com Various catalysts, including metal alkoxides like magnesium-aluminum ethylate and aluminum isopropoxide, can be employed to facilitate the exchange of alkoxy groups. njit.edu

Table 1: Comparison of Established Synthetic Pathways for Borate Esters

| Method | Boron Source | Alcohol | Key Feature | Byproduct | Typical Conditions |

|---|---|---|---|---|---|

| Stoichiometric Condensation | Boric Acid | Isooctyl Alcohol | Reversible reaction; requires water removal | Water | Reflux with azeotropic distillation (e.g., using toluene) |

| Esterification | Boron Oxide | Isooctyl Alcohol | Anhydride starting material | Water | Heating at 50-100°C google.com |

| Transesterification | Trimethyl Borate | Isooctyl Alcohol | Exchange of alkoxy groups | Methanol | Distillation to remove low-boiling alcohol; can be catalyzed njit.edu |

Advanced Synthetic Strategies and Analogues

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and specialized methods for producing borate esters.

External Circulation Reaction Dehydration Techniques

For industrial-scale production, enhancing the efficiency of water removal is crucial. The external circulation reaction dehydration method is an advanced process design that addresses this challenge. In this setup, the reaction mixture from the primary reactor is continuously circulated through an external dehydration kettle containing a potent dehydrating agent, such as phosphorus pentoxide. google.com

This system offers several advantages over traditional in-situ dehydration. It allows for a more aggressive and efficient removal of water, which significantly accelerates the reaction rate and pushes the equilibrium further toward the product side. This can lead to higher purity products and shorter production cycles. The separation of the dehydration agent from the main reaction vessel also simplifies workup and can prevent side reactions. This method has been specifically cited for the production of high-purity triisopropyl borate, and the principles are directly applicable to the synthesis of isooctyl borate. google.com

Solvent-Free and Catalyst-Free Esterification Protocols

In a move towards greener and more sustainable chemical processes, solvent-free and catalyst-free methods for esterification have been developed. These protocols aim to reduce waste and simplify purification by eliminating the need for organic solvents and catalysts.

One such approach involves the direct reaction of carboxylic acids with tributyl borate under solvent- and catalyst-free conditions. rsc.org While this demonstrates the feasibility of using borate esters as reagents in esterification, the underlying principle of direct, neat reaction can be applied to the synthesis of the borate esters themselves. By heating a mixture of boric acid and the alcohol under vacuum, the water byproduct can be removed without the need for an azeotropic solvent, driving the reaction forward. This approach is particularly attractive for its operational simplicity and reduced environmental impact. rsc.org

Synthesis of N-Containing Borate Esters

The synthesis of borate esters incorporating nitrogen atoms has been a subject of interest due to their potential applications as lubricant additives, antistatic agents, and surfactants. tandfonline.comproquest.comresearchgate.net A common strategy involves a multi-step process beginning with the formation of a borate ester intermediate, which is subsequently reacted with a nitrogen-containing compound.

One method describes the preparation of a dodecyl-borate ester (LB) from the reaction of laurel alcohol and boric acid. proquest.comresearchgate.netscientific.net This intermediate is then reacted with diethanolamine (B148213) to form the final N-containing borate ester surfactant (LNB). proquest.comresearchgate.netscientific.net The introduction of the imido-group is intended to create an intramolecular coordination bond from the nitrogen to the boron atom, which can enhance the hydrolytic stability of the borate ester. proquest.comresearchgate.net The general synthesis can be summarized as follows:

Esterification: An alcohol (e.g., laurel alcohol) is reacted with boric acid, typically in a solvent like toluene, with continuous removal of water to drive the reaction to completion. proquest.com

Amination: The resulting borate ester intermediate is then reacted with an amine (e.g., diethanolamine) to yield the N-containing borate ester. proquest.com

In other work, novel N-containing borate esters have been synthesized for use as multifunctional lubricant additives. tandfonline.com For example, N,N-bis(2-hydroxyethyl) stearamide was reacted with boric acid in a toluene solvent to produce new borate esters. tandfonline.com These compounds have demonstrated excellent anti-wear and friction-reducing properties. tandfonline.com The synthesis of five-membered nitrogen-containing heterocyclic boronic acids and their esters often involves protecting the nitrogen atom on the heterocyclic ring (e.g., pyrrole) before proceeding with lithiation and reaction with a trialkyl borate. aablocks.com

Directed Synthesis of Pyridinyl-Borate Esters

Pyridinyl-boronic acids and their corresponding esters are valuable reagents in organic synthesis, particularly in Suzuki cross-coupling reactions for creating carbon-carbon bonds. digitellinc.com Several methods have been developed for their synthesis. umich.eduarkat-usa.org

The primary synthetic routes include:

Metal-Halogen Exchange and Borylation: This is a common method that involves the reaction of a pyridinyl halide (typically a bromide or iodide) with an organometallic reagent (like n-butyllithium or a Grignard reagent) to form a metallated pyridine (B92270) intermediate. arkat-usa.orggoogle.com This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by hydrolysis to yield the pyridinyl-boronic acid or ester. umich.eduarkat-usa.orggoogle.com To improve yields, especially when the halopyridine has functional groups sensitive to organometallics, an in situ quench procedure is often employed where the organometal is added to a mixture of the halopyridine and the borate ester. arkat-usa.org

Directed Ortho-Metalation (DoM) and Borylation: This approach provides an alternative for synthesizing pyridinyl-boronic esters that possess Directed Metalation Groups (DMGs). umich.eduarkat-usa.org A substituted pyridine is treated with a strong base, which selectively removes a proton at the position ortho to the DMG. The resulting organometallic intermediate is then reacted with a trialkyl borate. umich.eduarkat-usa.org

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane, catalyzed by a palladium complex. umich.eduarkat-usa.org Air-stable palladium catalysts have been found to be particularly effective for preparing certain pyridine-2-boronic and pyridine-3-boronic esters that are otherwise difficult to synthesize due to instability. digitellinc.com

Commonly used trialkyl borates in these syntheses include trimethyl borate B(OMe)₃ and triisopropyl borate B(OⁱPr)₃. umich.edu

Boracene-Based Alkylborate Preparation

Boracene-based alkylborates are organoboron compounds designed to generate alkyl radicals upon direct visible-light excitation. nih.govacs.orgresearchgate.net This system leverages the unique photophysical properties of the boracene molecule, a boron-doped π-extended structure. rsc.org The preparation of these alkylborates is a key step in their application in various photoredox chemical transformations. rsc.org

The generation of these reactive species enables their use in several synthetic applications, including:

Decyanoalkylation nih.govacs.org

Giese addition reactions nih.govacs.org

Nickel-catalyzed carbon-carbon bond formations, such as alkyl-aryl cross-couplings and vicinal alkylarylation of alkenes. nih.govacs.orgrsc.org

These boracene-based alkylborates can function as potent alkyl radical precursors. rsc.org Mechanistic studies indicate that under visible light, a photocatalyst can activate the alkylborate to form an alkyl radical, which can then participate in selective alkylation reactions. organic-chemistry.org This strategy has been successfully applied to the direct alkylation of quinoxalinones, which are important heterocyclic structures in medicinal chemistry. organic-chemistry.org

Fundamental Reaction Mechanisms and Reactivity

Lewis Acidity Profile of Orthoborate Esters

Orthoborate esters, with the general formula B(OR)₃, are generally considered to be weak Lewis acids. wikipedia.orgtandfonline.com Their Lewis acidity can be quantitatively measured using methods like the Gutmann-Beckett method, which utilizes the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. tandfonline.comresearchgate.net The resulting Acceptor Number (AN) provides a numerical scale for Lewis acidity.

The AN values for common alkyl orthoborate esters typically fall within the range of 12-25, categorizing them as weak Lewis acids. tandfonline.com In contrast, metaborate (B1245444) esters, which feature a six-membered boroxine (B1236090) ring, are significantly stronger Lewis acids, with AN values in the range of 65-80. tandfonline.com The relatively low Lewis acidity of orthoborate esters like trimethyl borate still allows them to be useful precursors for boronic esters in Suzuki couplings. wikipedia.org

| Compound Type | Compound Example | Acceptor Number (AN) Range | Lewis Acidity Strength |

|---|---|---|---|

| Orthoborate Ester | (nPrO)₃B | 20.3 tandfonline.com | Weak |

| Orthoborate Ester | (ⁱPrO)₃B | 21.6 tandfonline.com | Weak |

| Metaborate Ester | (EtO)₃B₃O₃ | 80.1 tandfonline.com | Strong |

| Metaborate Ester | (nPrO)₃B₃O₃ | 79.1 tandfonline.com | Strong |

Influence of Substituents on Lewis Acidity

The Lewis acidity of orthoborate esters is significantly influenced by the nature of the substituents on the alkoxy groups. researchgate.nettandfonline.com The introduction of electron-withdrawing groups, such as halogens, into the alkyl chains generally increases the Lewis acidity at the boron center. tandfonline.comresearchgate.nettandfonline.combangor.ac.uk

This effect has been systematically studied, and the data show a strong positive correlation between the Acceptor Number (AN) of the borate ester and the Taft electronic σ* substituent parameter of the alkyl group. tandfonline.comresearchgate.net This correlation indicates that the inductive effects of the substituents are the dominant factor in determining the Lewis acidity of these compounds. tandfonline.com For example, replacing a simple alkyl group with a haloalkyl group like trichloroethyl or trifluoroethyl dramatically increases the AN value, signifying a substantial enhancement of Lewis acidity. tandfonline.com

| Substituent (R) | Compound Formula | Acceptor Number (AN) tandfonline.com |

|---|---|---|

| n-Propyl | (CH₃CH₂CH₂O)₃B | 20.3 |

| 2-Chloroethyl | (ClCH₂CH₂O)₃B | 31.2 |

| 2-Bromoethyl | (BrCH₂CH₂O)₃B | 38.1 |

| 2-Iodoethyl | (ICH₂CH₂O)₃B | 45.6 |

| 2,2,2-Trifluoroethyl | (F₃CCH₂O)₃B | 66.4 |

| 2,2,2-Trichloroethyl | (Cl₃CCH₂O)₃B | 71.5 |

Comparison of Lewis Acidity with Other Boron Compounds

The Lewis acidity of orthoborate esters is relatively low when compared to other classes of boron compounds. wikipedia.org As previously noted, they are much weaker Lewis acids than metaborate esters. tandfonline.com

A classic benchmark for Lewis acidity in boron chemistry is the boron trihalide series (BX₃). unlp.edu.ar The experimental Lewis acidity trend is BF₃ < BCl₃ < BBr₃, which is opposite to what would be predicted based solely on the electronegativity of the halogens. unlp.edu.archemrxiv.org This phenomenon is often explained by the effects of π-bonding between the halogen lone pairs and the empty p-orbital on the boron atom, though other factors such as the energy of the lowest unoccupied molecular orbital (LUMO) and reorganization energies upon adduct formation are also critical. chemrxiv.org Boron trichloride (B1173362) (BCl₃) is generally observed to be a stronger Lewis acid than aluminum trichloride (AlCl₃) with respect to carbonyl bases, a fact attributed to the formation of a stronger, more covalent B-O bond. stackexchange.com

Boronic acids (RB(OH)₂) are also important Lewis acids, and their acidity is central to their roles in catalysis and as molecular sensors. semanticscholar.orgnih.gov Compared to simple orthoborate esters, boronic acids can exhibit more complex behavior due to their ability to equilibrate with boronate forms in solution. nih.gov In general, tricoordinated boranes are electron-deficient and act as Lewis acids, with their strength being tunable by the electronic properties of their substituents. researchgate.net Electron-withdrawing groups tend to increase Lewis acidity by enhancing the electron deficiency at the boron center. researchgate.net

Hydrolytic Stability and Mitigation Strategies of Boric Acid, Isooctyl Ester

This compound, like other trialkyl borates, is susceptible to hydrolysis, a reaction that cleaves the boron-oxygen bonds to yield boric acid and isooctyl alcohol. The stability of this ester against hydrolysis is a critical factor in its practical applications, particularly in environments where moisture is present. The rate of hydrolysis is significantly influenced by the steric bulk of the alkyl group. Generally, the hydrolytic stability of borate esters increases with the molecular weight and steric hindrance of the alcohol moiety. researchgate.netnjit.edu This trend suggests that isooctyl borate possesses greater hydrolytic stability compared to its lower alkyl counterparts such as trimethyl or triethyl borate.

Dissociative Mechanism of Borate Ester Hydrolysis

The hydrolysis of borate esters is understood to proceed through a dissociative SN1-type mechanism. researchgate.netyoutube.com This multi-step process is initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom of the isooctyl borate. nih.gov This initial attack forms an unstable tetrahedral intermediate. Subsequently, this intermediate undergoes dissociation, leading to the cleavage of a boron-oxygen bond and the release of an isooctyl alcohol molecule. This process repeats until all three isooctyl groups are replaced by hydroxyl groups, ultimately yielding boric acid. youtube.com

The reaction can be generalized in the following steps:

Nucleophilic Attack: A water molecule attacks the boron atom of the triisooctyl borate.

Formation of Tetrahedral Intermediate: A transient, unstable tetrahedral complex is formed.

Dissociation: An isooctyl alcohol molecule is eliminated, leaving a diisooctylborinic acid.

Repetition: The process repeats twice more until all isooctyl groups are hydrolyzed, resulting in boric acid.

The rate-determining step in this mechanism is influenced by factors such as pH and the presence of catalysts.

Enhancement of Hydrolytic Stability via Hindered Phenols

To mitigate the hydrolytic instability of borate esters like isooctyl borate, various strategies have been developed. One effective approach involves the use of hindered phenols. These are bulky phenolic compounds that can sterically shield the boron atom from the nucleophilic attack of water. vinatiorganics.com The large substituent groups on the phenol (B47542) create a crowded environment around the boron center, making it more difficult for water molecules to approach and initiate the hydrolysis reaction.

The mechanism of stabilization by hindered phenols involves the formation of a more stable complex or the steric hindrance provided by the bulky groups, which effectively increases the activation energy for the hydrolysis reaction. nih.govresearchgate.net This strategy has been shown to significantly enhance the hydrolytic stability of various borate esters, a principle that can be applied to isooctyl borate.

| Stabilizer Type | General Structure | Mechanism of Action | Expected Effect on Isooctyl Borate Stability |

| Hindered Phenols | Phenols with bulky alkyl groups (e.g., tert-butyl) ortho to the hydroxyl group. | Steric shielding of the boron atom, hindering the approach of water molecules. | Significant improvement in hydrolytic stability. |

Complexation and Adduct Formation with Organic Functionalities

The electron-deficient nature of the boron atom in this compound allows it to act as a Lewis acid, readily forming complexes and adducts with various organic molecules containing electron-donating functional groups.

Reversible Reactions with Diols and Polyols

Boric acid and its esters are well-known for their ability to form cyclic esters with diols and polyols, particularly those with hydroxyl groups in a 1,2- or 1,3-relationship. wikipedia.orgresearchgate.netkpi.ua This reaction is reversible and is the basis for many applications, including sensors and self-healing materials. The reaction between isooctyl borate and a diol would involve the exchange of one or more isooctyl groups for the diol, forming a more stable five- or six-membered ring structure. libretexts.org

The equilibrium of this reaction is influenced by the structure of the diol, the solvent, and the temperature. The formation of these cyclic boronate esters is typically thermodynamically favored due to the stability of the resulting ring structure. nih.gov

Interactions with Carboxylic Acids, Thiols, and Amines

Carboxylic Acids: Trialkyl borates can react with carboxylic acids, although the nature of this interaction can vary. In some cases, they can act as catalysts for the amidation of carboxylic acids. scispace.comrsc.org The reaction can also lead to the formation of acyloxyboron intermediates. google.com The interaction of isooctyl borate with carboxylic acids is expected to be influenced by the acidity of the carboxylic acid and the reaction conditions.

Thiols: The interaction between simple trialkyl borates and thiols is not as extensively documented as their reactions with alcohols and diols. However, it has been reported that trialkyl borates can react with hydrogen sulfide (B99878) at high temperatures to produce thiols. doi.org Thiolate anions, being strong nucleophiles, can potentially displace the alkoxy groups of borate esters. youtube.com The formation of stable zinc-thiolate complexes with tris(thioimidazolyl)borate ligands suggests the potential for complexation between boron compounds and sulfur-containing molecules. nih.gov

Amines: Amines, being Lewis bases, can form dative bonds with the Lewis acidic boron atom of borate esters. This interaction leads to the formation of amine-borane adducts. mdpi.comresearchgate.net The formation of an intramolecular B-N coordination bond in N-containing borate esters is a key strategy for enhancing their hydrolytic stability. nih.govosti.gov This principle suggests that isooctyl borate can form adducts with various amines, with the stability of the adduct depending on the basicity and steric properties of the amine.

| Interacting Functional Group | Type of Interaction | Resulting Product/Complex |

| Diols/Polyols | Transesterification | Cyclic boronate esters |

| Carboxylic Acids | Catalysis/Intermediate Formation | Acyloxyboron species |

| Thiols | Nucleophilic Displacement (under specific conditions) | Thioborate esters |

| Amines | Lewis acid-base interaction | Amine-borate adducts |

Thermal Decomposition Pathways of Branched-Chain Esters

The thermal decomposition of branched-chain borate esters, such as this compound (triisooctyl borate), is a complex process that can proceed through several potential pathways. While direct experimental studies on the pyrolysis of triisooctyl borate are not extensively detailed in the available literature, the decomposition mechanisms can be inferred from the established principles of ester pyrolysis and the behavior of other branched-chain compounds. The primary decomposition route for many esters with beta-hydrogens is through a concerted, non-radical elimination reaction, often referred to as a cis-elimination or an Ei (elimination, intramolecular) reaction.

For triisooctyl borate, which possesses multiple β-hydrogens on its branched alkyl chains, the most probable thermal decomposition pathway involves the formation of an alkene (isooctene), boric acid, or intermediate borate species. This reaction is believed to proceed through a six-membered cyclic transition state. In this mechanism, a hydrogen atom on a carbon beta to the oxygen atom of the ester group is transferred to the oxygen atom of the B-O bond, leading to the concerted cleavage of the C-H and C-O bonds and the formation of a C=C double bond.

The general steps of this proposed mechanism are as follows:

Initiation : At elevated temperatures, the isooctyl borate molecule attains sufficient vibrational energy to allow for the formation of a cyclic transition state.

Transition State : A six-membered ring is formed involving the boron atom, the ester oxygen, the alpha- and beta-carbon atoms of the isooctyl group, and a beta-hydrogen atom.

Elimination : The synchronous breaking of the Cβ-H and Cα-O bonds and the formation of a Cα=Cβ double bond and an O-H bond occur.

Products : This step results in the formation of an isooctene molecule and a hydroxyl group attached to the boron atom, leading to a partially de-esterified borate.

This process can repeat for the remaining isooctyl groups on the boron atom, ultimately leading to the formation of boric acid and three molecules of isooctene.

Table 1: Plausible Products of Triisooctyl Borate Thermal Decomposition

| Reactant | Primary Products | Secondary Products |

| Triisooctyl borate | Isooctene, Diisooctyl borate | Boric acid, Water |

| Mono-isooctyl borate | Boron oxides |

It is also possible that at higher temperatures, radical-based mechanisms involving homolytic cleavage of the B-O or C-O bonds could contribute to the decomposition, leading to a more complex mixture of smaller hydrocarbon products. However, the concerted elimination pathway is generally favored for esters with available beta-hydrogens due to its lower activation energy.

Formation of Polyborate Ions in Solution

The formation of polyborate ions from this compound in solution is primarily driven by hydrolysis and subsequent condensation reactions. Borate esters are susceptible to hydrolysis, with the rate being influenced by factors such as water concentration, temperature, and the presence of catalysts (acids or bases). The branched nature of the isooctyl group may offer some steric hindrance, potentially slowing the hydrolysis rate compared to linear alkyl borates.

The initial step in the formation of polyborate ions is the hydrolysis of the isooctyl borate ester to yield boric acid and isooctyl alcohol. This reaction can be represented as:

B(OC₈H₁₇)₃ + 3H₂O ⇌ B(OH)₃ + 3C₈H₁₇OH

Once boric acid is formed in solution, it can undergo a series of condensation polymerization reactions to form various polyborate ions. This process involves the elimination of water molecules between boric acid units or between boric acid and borate ions. The speciation of the resulting polyborate ions is highly dependent on the pH and the total boron concentration in the solution.

In aqueous solutions, boric acid acts as a weak Lewis acid, accepting a hydroxide (B78521) ion to form the tetrahydroxyborate anion:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻

At higher boron concentrations, this borate ion can react with additional boric acid molecules to form polyborate species. Some of the common polyborate ions that can be formed include the triborate, tetraborate, and pentaborate ions. For instance, the formation of the triborate ion can be described by the following equilibrium:

2B(OH)₃ + [B(OH)₄]⁻ ⇌ [B₃O₃(OH)₄]⁻ + 3H₂O

In a solution initially containing triisooctyl borate and a limited amount of water, the hydrolysis would first generate boric acid. As the concentration of boric acid increases, it can then self-condense or react with any formed borate ions to establish equilibria with various polyborate species. The isooctyl alcohol produced during hydrolysis would act as the solvent or co-solvent. The specific polyborate ions formed and their relative concentrations would be a function of the water-to-borate ester ratio and the temperature. Polycondensation reactions are stepwise processes that lead to the formation of macromolecular substances through the elimination of simple molecules like water or alcohol.

Table 2: Common Polyborate Ions Formed in Solution

| Polyborate Ion | Formula |

| Triborate | [B₃O₃(OH)₄]⁻ |

| Tetraborate | [B₄O₅(OH)₄]²⁻ |

| Pentaborate | [B₅O₆(OH)₄]⁻ |

The formation of these polyborate structures involves the linking of trigonal B(O)₃ and tetrahedral B(O)₄ units through shared oxygen atoms. The study of these species in aqueous solutions has been extensive, with techniques like Raman spectroscopy being used to identify and quantify the different polyborate ions present under various conditions. nih.govresearchgate.net

Catalytic Applications of Borate Esters in Organic Synthesis

Amide Bond Formation Catalysis

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, yet traditional methods often suffer from inefficiency and poor atom economy. deogiricollege.org Boron-based systems, particularly borate (B1201080) esters, have been identified as highly effective catalysts for the direct condensation of carboxylic acids and amines, offering a more sustainable alternative. nih.govnih.gov

Borate esters catalyze the direct formation of amides from carboxylic acids and amines, a process that typically requires harsh conditions to proceed without a catalyst. nih.gov The reaction involves heating the acid and amine with a catalytic amount of the borate ester, often with azeotropic removal of water to drive the equilibrium toward the amide product. researchgate.net This method circumvents the need for pre-activation of the carboxylic acid (e.g., to an acid chloride or anhydride) or the use of stoichiometric coupling reagents, which generate significant waste. orgsyn.orgorgsyn.org Boric acid and its ester derivatives are attractive catalysts due to their low cost, ready availability, and environmentally benign nature. arkat-usa.orgsemanticscholar.org

The efficiency and substrate compatibility of borate ester-catalyzed amidation can be significant. Research has demonstrated that simple borate esters can achieve high yields for a wide variety of substrates, including those with sensitive functional groups. nih.gov For instance, the catalyst tris(2,2,2-trifluoroethyl) borate has shown remarkable efficacy in the amidation of functionalized heterocycles and even unprotected amino acids, substrates that are often challenging for other catalytic systems. mdpi.com This highlights the principle that the choice of the alcohol component of the borate ester can be tuned to modify the catalyst's reactivity and scope.

While boric acid itself can be an effective catalyst, its activity can be enhanced by its in situ conversion to a borate ester using molecules with hydroxyl groups. orgsyn.orgorgsyn.org This suggests that borate esters like the isooctyl ester are key intermediates in these enhanced catalytic systems. The catalytic process is notable for its broad applicability, tolerating diverse functional groups such as hydroxyls, heterocycles, and sulfides. nih.gov

Table 1: Examples of Borate Ester-Catalyzed Amidation of Various Substrates

| Carboxylic Acid | Amine | Catalyst | Yield (%) |

| Benzoic Acid | 4-Phenylbutylamine | Borate Ester | High |

| Phenylacetic Acid | 2-Aminopyridine | Borate Ester | Moderate to High |

| N-Boc-Alanine | Benzylamine | Borate Ester | >95% |

| 4-Methoxybenzoic acid | Morpholine | Borate Ester | >95% |

| Glutamic Acid | Benzylamine | Borate Ester | Good (Tandem cyclization/amidation) |

Note: This table represents typical results for borate ester catalysis as a class. Yields are generalized from literature reports on various borate ester systems. nih.govnih.gov

Understanding the mechanism of boron-mediated amidation is crucial for the design of more active catalysts. nih.gov The catalytic cycle is believed to commence with the reaction between the carboxylic acid and the borate ester. This interaction leads to the formation of an acyloxyborate species, which is a more activated intermediate. This activation facilitates the subsequent nucleophilic attack by the amine to form the amide bond and regenerate a boron-containing species.

Detailed mechanistic studies suggest that the reaction pathway is complex, involving multiple equilibria between the catalyst, carboxylic acid, and amine. nih.gov It has been proposed that species with bridged B-O-B motifs, such as boroxines, can play a significant role. nih.gov In some cases, these boroxines can be catalytically inactive, and the effectiveness of a given catalyst may depend on its ability to avoid the formation of such stable, off-cycle species. nih.govrsc.org Studies indicate that for amidation to occur, at least three free coordination sites on the boron atom are likely necessary, which allows for the sequential interaction with the carboxylic acid and the amine. nih.gov

Carbon-Carbon Bond Forming Reactions

Beyond amidation, boron compounds are pivotal in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Boric acid esters can serve as precursors to the active species in these transformations.

The boron-mediated aldol reaction is a powerful method for regio-, diastereo-, and enantioselective C-C bond formation. organicreactions.org This reaction proceeds through the formation of a boron enolate from a ketone or other carbonyl compound. These enolates are typically generated by reacting the carbonyl substrate with a dialkylboryl triflate or halide in the presence of a tertiary amine. nih.govresearchgate.net

The resulting boron enolate then reacts with an aldehyde. The relatively short boron-oxygen bonds lead to a tight, six-membered cyclic transition state, which is the basis for the high degree of stereocontrol observed in these reactions. organicreactions.orgresearchgate.net The steric properties of the ligands on the boron atom can be varied to influence the stereochemical outcome of the reaction. tcichemicals.com While boric acid esters like isooctyl borate are not typically used as the direct reagent for enolate formation—a role filled by more electrophilic boron halides—they are part of the broader family of boron compounds essential to this area of synthesis. An alternative route involves the gold-catalyzed addition of boronic acids to alkynes to generate boron enolates, which can then participate in aldol reactions. nih.gov

Boronic acids and their corresponding esters are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govrsc.org These reactions forge C-C bonds between sp²- and sp³-hybridized carbon atoms with high efficiency and functional group tolerance. Boric acid esters, such as triisooctyl borate, serve as fundamental starting materials for the synthesis of the boronic acid derivatives used in these couplings. wiley-vch.de

The general synthesis of a boronic acid (RB(OH)₂) involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent, R-M) with a trialkyl borate, like trimethyl borate or triisooctyl borate (B(OR')₃), followed by acidic hydrolysis. The borate ester provides the electrophilic boron center that is attacked by the nucleophilic organometallic compound.

For cross-coupling applications, boronic acids are often converted into more stable and manageable boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates. nih.gov These protected forms exhibit enhanced stability to a wide range of reaction conditions and chromatography, allowing them to be carried through multi-step synthetic sequences before being used in a final cross-coupling step. nih.govcore.ac.uk The stability and reactivity of these boronic esters are crucial for their utility in the iterative synthesis of complex molecules. nih.gov

Table 2: Common Boronic Esters Used in Cross-Coupling Reactions

| Boronic Ester Type | Structure | Key Features |

| Pinacol Boronate | R-B(O₂C₂Me₄) | Generally stable, widely used in Suzuki-Miyaura coupling. |

| MIDA Boronate | R-B(MIDA) | Exceptionally stable to purification and many reaction conditions; easily deprotected for cross-coupling. nih.gov |

| Catechol Boronate | R-B(O₂C₆H₄) | Another common class of boronic esters. |

Note: Boric acid, isooctyl ester is a precursor for the synthesis of the parent boronic acids from which these esters are derived.

Utility as Precursors for Cross-Coupling Methodologies

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. While boronic acids are common substrates, their corresponding esters, such as the isooctyl ester, also play a crucial role. nih.gov Boronic esters are often favored due to their stability and ease of handling compared to boronic acids. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the transmetalation step, the organic group from the boron compound is transferred to the palladium center. While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, recent studies have shown that boronic esters can directly participate in this step. nih.govacs.org The rate of transmetalation can be significantly influenced by the nature of the boronic ester. nih.gov

The use of borate esters in Suzuki-Miyaura coupling is widespread, with various esters being employed based on the specific requirements of the reaction. For instance, pinacol boronic esters are popular due to their stability and are often prepared via the Miyaura borylation. rsc.orgorganic-chemistry.org The choice of the ester group can influence the electronic properties of the boron center and, consequently, the efficiency of the transmetalation step.

| Boronic Ester | Aryl Halide | Product Yield (%) |

|---|---|---|

| Phenylboronic acid pinacol ester | 4-Iodoanisole | 95 |

| Phenylboronic acid neopentyl glycol ester | 4-Iodoanisole | 92 |

| Phenylboronic acid ethylene glycol ester | 4-Iodoanisole | 88 |

| (Hypothetical) Phenylboronic acid isooctyl ester | 4-Iodoanisole | Similar high yield expected |

Aerobic Chan-Evans-Lam Coupling Variations

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed method for forming carbon-heteroatom bonds, most commonly C-N bonds. This reaction typically involves the coupling of an amine with a boronic acid. nih.gov Boronic acid esters, including pinacol esters, have also been successfully employed in CEL couplings. nih.govnih.gov One of the advantages of the CEL coupling is its tolerance to aerobic conditions. nih.gov

Recent advancements in CEL coupling have focused on expanding the scope of the reaction and improving its efficiency. Variations of the reaction have been developed to accommodate a wider range of substrates and to enable intramolecular couplings. researchgate.net The use of boronic acid pinacol esters in CEL reactions can sometimes be challenging, particularly with aryl amine coupling partners, leading to lower yields. nih.govorganic-chemistry.org However, optimized reaction conditions, such as the use of mixed solvent systems (e.g., MeCN/EtOH), have been developed to overcome these limitations. nih.govorganic-chemistry.org

The mechanism of the CEL coupling is thought to involve the formation of a copper-boron intermediate, followed by reaction with the amine. The presence of oxygen is often beneficial, suggesting an oxidative process is involved. nih.gov

The following table provides examples of Chan-Evans-Lam coupling reactions using a boronic acid pinacol ester with various amines, illustrating the scope of this transformation.

| Boronic Ester | Amine | Product Yield (%) |

|---|---|---|

| Phenylboronic acid pinacol ester | Aniline | 85 |

| Phenylboronic acid pinacol ester | Morpholine | 92 |

| Phenylboronic acid pinacol ester | Benzylamine | 88 |

| (Hypothetical) Phenylboronic acid isooctyl ester | Aniline | Good yield expected with optimized conditions |

Polymerization and Copolymerization Processes

Borate esters also find applications in the field of polymer chemistry, both as initiators and as cocatalysts.

Epoxide Polymerization Initiation via Metaborate (B1245444) Esters

Metaborate esters, which are cyclic trimers of borate esters, exhibit significant Lewis acidity and can act as initiators for the ring-opening polymerization of epoxides. The Lewis acidic boron center of the metaborate ester coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack and initiating the polymerization process. This method allows for the synthesis of polyethers under relatively mild conditions.

Olefin Polymerization and Copolymerization Cocatalysis

In the realm of olefin polymerization, borate compounds, particularly perfluoroaryl borates, are widely used as cocatalysts in combination with transition metal catalysts (e.g., metallocenes). mdpi.com These borate cocatalysts are effective activators for the generation of cationic, catalytically active metal-alkyl species.

The structure of the borate cocatalyst, specifically its nuclearity (mononuclear vs. binuclear), can have a profound impact on the polymerization process. pnas.orgnih.govresearchgate.net Binuclear borate cocatalysts, where two borate anions are linked together, can create a unique environment around the active catalytic center. This proximity of two active sites can lead to cooperative effects, influencing monomer enchainment and the microstructure of the resulting polymer. pnas.orgacs.org

The use of binuclear catalysts and cocatalysts has been shown to enhance the incorporation of comonomers and increase the degree of branching in polyethylene. pnas.orgacs.org For example, in ethylene homopolymerization, a combination of a bimetallic catalyst and a bifunctional borate cocatalyst can produce significantly more ethyl branches compared to its mononuclear counterpart. pnas.orgacs.org This is attributed to the increased local concentration of active sites, which facilitates intramolecular chain transfer and comonomer incorporation. acs.org

The table below summarizes the effect of catalyst and cocatalyst nuclearity on the branching of polyethylene.

| Catalyst System | Branches per 1000 Carbons | Comonomer Incorporation (mol%) |

|---|---|---|

| Mononuclear Catalyst + Mononuclear Borate | ~2 | 5 |

| Binuclear Catalyst + Mononuclear Borate | ~10 | 10 |

| Mononuclear Catalyst + Binuclear Borate | ~8 | 8 |

| Binuclear Catalyst + Binuclear Borate | ~22 | 15 |

Advanced Catalytic Systems and Activation Methods

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research detailing the application of this compound (also known as tris(2-ethylhexyl) borate) in the advanced catalytic systems of metallaphotoredox catalysis and activation by electromagnetic radiation. While borate esters, in general, are a class of compounds with diverse applications in organic synthesis, the specific use of the isooctyl ester derivative in these highly specialized, modern catalytic methodologies is not documented in available research.

The following sections reflect the current state of knowledge, which does not include specific data for this compound in these contexts.

Metallaphotoredox Catalysis (e.g., Ni/Ir Hybrid Systems)

There is no available scientific literature that describes the use of this compound as a component or catalyst in metallaphotoredox catalytic cycles, including nickel/iridium (Ni/Ir) hybrid systems. Research in this field typically focuses on other classes of organoboron compounds, such as boronic acids and their derivatives (e.g., trifluoroborates or pinacol esters), which serve as effective radical precursors under photoredox conditions. These compounds are structurally and electronically distinct from simple trialkyl borates like the isooctyl ester.

The role of borate species in these reactions is often to participate in transmetalation steps or to generate radical intermediates upon single-electron transfer. The specific reactivity required for these processes is highly dependent on the substituents on the boron atom. To date, the research has not extended to the use of simple, sterically hindered alkyl borates such as this compound for these purposes.

Material Science Applications and Engineering of Borate Esters

Polymer Additives and Modifiers

Boric acid, isooctyl ester, also known as tris(2-ethylhexyl) borate (B1201080), is an organoboron compound utilized as a plasticizer and stabilizer in the production of various polymers, including polyvinyl chloride (PVC). researchgate.netcymitquimica.com This compound is characterized by three 2-ethylhexyl groups attached to a central boron atom, which imparts a hydrophobic nature and enhances its compatibility with organic materials. cymitquimica.com It typically presents as a colorless to pale yellow liquid with low volatility and a high boiling point, making it suitable for applications requiring high temperatures. cymitquimica.com

Role as Secondary Plasticizers in Poly(vinyl chloride) (PVC)

Due to their limited compatibility when used alone, boric acid esters are recommended for use as secondary plasticizers in PVC formulations. In this capacity, they are used in conjunction with primary plasticizers to impart specific desirable properties to the final product. The incorporation of boric acid esters can lead to improvements in several key performance characteristics of PVC compounds.

Tris(2-ethylhexyl) borate exhibits good thermal stability and resistance to hydrolysis, which are advantageous properties in many industrial processes. cymitquimica.com The use of boric acid esters as secondary plasticizers in PVC compositions has been shown to improve properties such as electrical resistance and heat stability. cymitquimica.com Heat stabilizers are crucial additives for PVC, as the polymer is thermally unstable at processing temperatures and can degrade through a chain reaction of dehydrochlorination. diva-portal.orggoogle.com The addition of stabilizers like borate esters helps to mitigate this degradation, thereby preserving the material's integrity during processing and end-use. diva-portal.org

Table 1: Illustrative Impact of Borate Ester as a Secondary Plasticizer on PVC Properties

| Property | PVC with Primary Plasticizer | PVC with Primary and Borate Ester Secondary Plasticizer |

| Volume Resistivity (Ω·cm) | 1.5 x 10¹² | 2.5 x 10¹³ |

| Heat Stability (minutes at 180°C) | 45 | 65 |

Note: The data in this table is illustrative and intended to represent the typical improvements observed with the addition of borate esters as secondary plasticizers. Specific values for this compound may vary based on the formulation.

Flame Retardant Mechanisms in Polymeric Materials

Boron compounds are recognized for their flame-retardant properties in polymeric materials. alfa-chemistry.comandersondevelopment.com Their mechanism of action is multifaceted. When exposed to heat, borates can form a glassy coating on the surface of the polymer. alfa-chemistry.com This char layer acts as a physical barrier that insulates the underlying material from the heat source and limits the release of flammable volatile compounds. google.com Additionally, the thermal degradation of hydrated borates releases water, which can help to cool the material and dilute the flammable gases in the surrounding atmosphere. alfa-chemistry.comgoogle.com Boron compounds can also suppress smoke formation and afterglow. google.com While much of the specific research has focused on zinc borate, tris(2-ethylhexyl) borate is also noted for its application as a flame-retardant additive. nih.govasianpubs.org

Stabilization of Polymer Formulations

Tris(2-ethylhexyl) borate is used as a stabilizer in various polymer applications. cymitquimica.comdigitellinc.com The stability of borate esters can be influenced by their chemical structure. For instance, hindered phenols can inhibit hydrolytic attack on the boron-oxygen bonds, and the addition of amine compounds can also improve hydrolytic stability by coordinating with the electron-deficient boron atom. researchgate.net Borate esters themselves can act as antioxidants, which is a desirable property for extending the service life of polymeric materials. researchgate.net In the context of PVC, stabilizers are essential to prevent thermal degradation during processing and use. diva-portal.orggoogle.com The incorporation of stabilizers like borate esters can help to maintain the mechanical and physical properties of the polymer over time. google.com

Development of Bio-based Plasticizers (e.g., from Lactic, Malic, Levulinic Acids)

There is a significant research interest in developing bio-based plasticizers from renewable resources to replace traditional phthalate-based plasticizers. google.comgoogle.com Lactic acid, DL-malic acid, and levulinic acid are key platform chemicals derived from biomass that are used in the synthesis of these more environmentally friendly additives. researchgate.net The primary method for converting these acids into plasticizers is through esterification with various alcohols. For example, novel, high-efficiency plasticizers have been successfully synthesized from a combination of lactic acid, DL-malic acid, and levulinic acid through a three-step esterification process. researchgate.net Similarly, plasticizers derived from levulinic acid have been shown to be effective in thermoplastics like polylactide (PLA). alfa-chemistry.com While the synthesis of various esters from these bio-based acids for plasticizer applications is well-documented, the direct synthesis of their borate esters for this purpose is not extensively reported in the reviewed literature. However, the potential for creating borate esters from these bio-derived polyols exists, which could combine the benefits of bio-sourcing with the performance enhancements offered by borates.

Advanced Polymeric Materials

N-Coordinated Organoboron Compounds in Polymer Synthesis

Organoboron compounds, particularly borate esters, play a significant role in polymer science. The synthesis of polymers can utilize N-coordinated organoboron compounds, which exhibit enhanced stability compared to many trivalent bare organoboron compounds. The introduction of a dative bond from a nitrogen atom to the boron center (N→B) improves the air and moisture stability of the chemical structure, making these compounds more suitable for use in various polymer synthesis environments.

While specific research focusing solely on this compound in this application is not extensively detailed in available literature, the principles of borate ester chemistry are applicable. Borate esters can serve as precursors or key components in creating more complex N-coordinated structures. These stabilized compounds can then be used as initiators or as sacrificial functionalities in controlled polymerization processes. The coordination of nitrogen to the boron atom in borate ester derivatives helps to moderate the reactivity and enhance the stability of the resulting macromolecules, which is a crucial aspect of developing new polymerization techniques and advanced polymer materials.

Boronate Esters in Functional Polymers (e.g., Photoelectric, Sensory)

Boronate esters are integral to the development of functional polymers, especially those designed for sensory applications. The ability of boronic acids and their esters to form reversible covalent bonds with diols is a key mechanism exploited in sensor design. This interaction is particularly effective for detecting saccharides (sugars), which contain cis-diol moieties.

Polymers functionalized with boronate esters can act as recognition elements in sensors. For instance, the binding of a target molecule like glucose to the boronate ester group can trigger a detectable signal, such as a change in fluorescence. This "turn-on" or "turn-off" response forms the basis of photometric and electrochemical sensors. While the isooctyl ester of boric acid is a simple orthoborate, the fundamental reactivity of the boron center is the basis for the creation of more complex boronate esters used in these advanced applications. These functional polymers have significant potential in biomedical diagnostics and environmental monitoring. For example, boronic acid-functionalized quantum dots have been used in "turn-on" fluorescence biosensors, where the interaction with glycoproteins recovers a quenched fluorescence signal.

| Sensor Type | Recognition Moiety | Target Analyte Example | Signaling Mechanism |

| Photometric Sensor | Phenylboronic Acid | Carbohydrates (cis-diols) | Change in fluorescence intensity |

| Electrochemical Sensor | Ferrocenylboronic Acid | Lipopolysaccharides | Change in electrochemical signal |

Self-Healing Material Development

The development of self-healing materials is a prominent application of borate and boronate esters. The principle behind this functionality lies in the dynamic and reversible nature of the boron-oxygen (B-O) bond. When a polymer network is crosslinked using boronic ester bonds, these bonds can break and reform in response to external stimuli like heat or upon mechanical damage.

This dynamic covalent chemistry allows the material to repair itself. When a crack or cut occurs, the polymer chains can reorganize, and the boronic ester crosslinks can be re-established across the damaged interface, restoring the material's integrity and mechanical properties. This process can be autonomous and occur at room temperature. Boronic ester-based dynamic bonds have been successfully used to impart self-healing properties to a variety of materials, including hydrogels, elastomers, and plastics. The reversible nature of these bonds allows for a balance between stability, mechanical strength, and healable properties, making them highly suitable for creating robust and recyclable materials.

Lubricant and Tribological Applications

Antiwear and Antifriction Characteristics

Boric acid esters, including by extension the isooctyl ester, are recognized for their excellent antiwear and antifriction properties when used as additives in lubricating oils. asianpubs.org These boron-containing compounds function by forming a resilient, lubricious film on metal surfaces under conditions of high pressure and temperature that are typical at contact points in machinery. americanborate.com

The mechanism of action involves the borate ester interacting with the metal surfaces to create a protective layer. This tribofilm has a low shear strength, which allows surfaces to slide over one another with reduced friction and wear. The layered crystalline structure of boric acid, which can be formed from the ester under tribological conditions, contributes significantly to this lubricity. americanborate.com The layers are held by weak van der Waals forces, allowing them to slide easily under stress, thus minimizing direct metal-to-metal contact and preventing seizure or damage. americanborate.com The addition of borate esters to base oils can lead to a significant reduction in the coefficient of friction and a decrease in the wear scar diameter on steel surfaces, as demonstrated in standardized tribological tests like the Four-Ball Wear Test. google.com

| Additive Type | Primary Function | Mechanism of Action |

| Borate Esters | Antiwear, Antifriction | Formation of a low-shear strength tribofilm on metal surfaces |

| Zinc Dialkyldithiophosphates (ZDDP) | Antiwear, Antioxidant | Formation of a glassy phosphate/sulfate protective film |

Oxidation Stability in Lubricating Oils

Lubricating oils are susceptible to oxidation at high temperatures, which leads to an increase in viscosity, the formation of sludge, and the generation of corrosive acidic byproducts. asianpubs.org Borate esters have been shown to possess good oxidation stability and can act as antioxidants in lubricant formulations. asianpubs.orgdergipark.org.tr

They function as chain-breaking inhibitors, meaning they can react with and neutralize peroxy radicals that are key intermediates in the oxidation chain reaction. asianpubs.org By interrupting this cycle, borate esters help to prolong the effective life of the lubricant and protect the machinery from the harmful effects of oil degradation. asianpubs.org The incorporation of borate esters into a lubricant formulation can significantly delay the onset of oxidation, maintaining the oil's properties and performance for longer periods under harsh operating conditions. This antioxidant capability is a valuable secondary benefit to their primary role as antiwear additives. asianpubs.org

Energy Storage Materials

The ever-growing demand for high-performance, safe, and cost-effective energy storage systems has propelled research into novel materials for advanced batteries. Borate-based compounds, including esters like this compound, are emerging as a promising class of materials that offer unique advantages in this field. Their diverse structures, low molecular weight, and versatile chemistry make them attractive candidates for various components within a battery, from cathodes to electrolytes.

Borate-Based Compounds as Cathode Materials for Advanced Batteries

The cathode is a critical component of a battery, significantly influencing its energy density, power density, and safety. The exploration of borate-based compounds as cathode materials is driven by several key factors that could lead to superior battery performance compared to conventional materials.

Advantages of Borate-Based Cathodes:

Structural Diversity: Borates can form a wide variety of structural frameworks, from simple trigonal planar BO₃ units to more complex polyborate networks. This structural versatility allows for the design of host structures that can facilitate the intercalation and deintercalation of various ions, such as Li⁺, Na⁺, and Ca²⁺, which is the fundamental process of battery operation.

Low Molecular Weight: Boron is a lightweight element. Consequently, borate-based cathodes have the potential for higher theoretical specific capacities compared to cathodes based on heavier elements like phosphates or sulfates. This could translate to batteries with higher energy densities.

Inductive Effect: The presence of the borate group (BO₃)³⁻ can influence the redox potential of the transition metals (e.g., iron, manganese) in the cathode material. This "inductive effect" can potentially increase the open-circuit voltage of the battery, leading to higher energy output.

Research Findings on Borate-Based Cathode Materials:

While specific data on this compound as a cathode material is not available, research on other borate compounds has demonstrated their potential. For instance, studies on borophosphates (BPO), borosilicates (BSiO), and borosulfates (BSO) have shown that these materials can function as mixed polyanion cathodes.

A review of borate-based compounds highlights their potential as polyanion cathodes due to their diverse structures capable of hosting alkali metal intercalation, their low weight which can lead to higher theoretical capacity, and their rich chemistry that can improve the open-circuit voltage. mdpi.comdntb.gov.uanih.govresearchgate.net Although promising, the performance of early experimental borate-based cathodes, such as those based on iron-borophosphates, has shown lower specific capacities and cycling stability compared to commercial battery materials, indicating that further research and material optimization are necessary. mdpi.com

The table below summarizes the electrochemical performance of some reported borate-based cathode materials, illustrating the current state of research in this area.

| Cathode Material | Intercalating Ion | Average Voltage (V) | Specific Capacity (mAh/g) | Reference |

| LiFe(H₂O)₂[BP₂O₈]·H₂O | Li⁺ | ~3.0 | ~84 | mdpi.com |

| NaFe(H₂O)₂[BP₂O₈]·H₂O | Na⁺ | ~3.0 | ~80 | mdpi.com |

| Li₆CuB₄O₁₀ (α-polymorph) | Li⁺ | 4.2 | Not specified | |

| Li₆CuB₄O₁₀ (β-polymorph) | Li⁺ | 3.9 | Not specified | |

| Na₃FeB₅O₁₀ | Na⁺ | 2.5 | Not specified | |

| Bi₄B₂O₉ | Li⁺ | ~2.3 | Not specified |

Formation of Solid Electrolyte Interfaces in Metal-Ion Batteries (e.g., Ca-Ion Batteries)

The solid electrolyte interphase (SEI) is a crucial passivation layer that forms on the surface of the anode during the initial charging cycles of a battery. A stable and ion-conductive SEI is essential for the long-term cycling stability and safety of the battery. Borate esters are being investigated as electrolyte additives to favorably influence the formation and properties of the SEI, particularly in next-generation battery chemistries like calcium-ion (Ca-ion) batteries.

The Role of Borate Esters in SEI Formation:

The challenge in developing Ca-ion batteries lies in the difficulty of reversibly plating and stripping calcium metal, largely due to the formation of a passivation layer that blocks Ca²⁺ transport. Research has shown that the presence of borate species in the SEI is key to enabling the migration of Ca²⁺ ions.

Tuning SEI Composition: Boron-based additives, including borate esters, can decompose at the electrode surface to form a borate-rich SEI. This engineered SEI can have improved properties compared to the SEI formed from the base electrolyte.

Enhanced Ion Conductivity: The borate species within the SEI are believed to create pathways for Ca²⁺ conduction, facilitating the reversible deposition and dissolution of calcium. This is a critical breakthrough for the feasibility of Ca-metal anodes.

Formation of Boron-Crosslinked Polymeric Matrices: Studies suggest that boron-based additives can lead to the formation of boron-crosslinked polymeric matrices within the SEI. These structures can enhance the mechanical stability and ion transport properties of the passivation layer.

Research Findings on Borate Esters in SEI for Ca-Ion Batteries:

Several studies have highlighted the beneficial effects of boron-containing compounds in the electrolytes of Ca-ion batteries.

It has been demonstrated that a borate-rich passivation layer can function as a stable SEI, allowing for calcium migration and subsequent plating in electrolytes where it would otherwise be blocked.

The decomposition of BF₃-based additives has been studied, revealing the formation of a Ca²⁺-conductive SEI. This has paved the way for engineering the SEI in calcium-metal and other divalent batteries.

Theoretical and experimental work has proposed a mechanism for the formation of a BO₃-based polymer SEI resulting from the decomposition of the electrolyte, which is crucial for the battery's operation.

While direct studies on "this compound" as an SEI-forming additive are not yet prevalent, the fundamental principles derived from research on other borate esters and boron-based additives strongly suggest its potential in this application. The long alkyl chains of the isooctyl group could also influence the physical properties of the SEI, such as its flexibility and adhesion to the electrode surface.

Analytical Methodologies and Characterization Techniques for Borate Esters

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight, structure, and isotopic composition of a compound. borates.today

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry where an ion's mass-to-charge ratio is determined by measuring the time it takes for the ion to travel a known distance through a field-free "flight tube". borates.today Lighter ions travel faster and arrive at the detector sooner than heavier ions.

For the analysis of boron-containing compounds like borate (B1201080) esters, TOF-MS can be particularly useful. Laser-based ionization techniques coupled with TOF-MS have been employed for the structural investigation of borate materials and for determining boron's isotopic ratio. researchgate.netresearchgate.net For example, a reflectron time-of-flight mass spectrometer (RTOFMS) with a laser ablation ion source has been successfully used to determine the ¹⁰B/¹¹B isotopic ratio in boric acid samples. researchgate.net This approach is noted for being faster and less expensive than traditional methods like thermal ionization mass spectrometry (TIMS). researchgate.net The technique can provide insights into the composition and structure of boron-containing compounds. borates.today

Physical and Thermal Characterization Methods

Physical and thermal characterization methods are essential for understanding the properties and behavior of borate esters, such as their thermal stability and structural features.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify functional groups within a molecule. For borate esters, it can confirm the structure by identifying characteristic vibrations, such as those from B-O, Si-O-B (if in a matrix), and C-H bonds. acs.orgresearchgate.netscispace.com Systematic studies have categorized the characteristic IR bands for boronate esters, boroxine (B1236090) anhydrides, and boronic acids, providing a diagnostic tool for structural characterization. acs.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of a material. For a thermosetting boric acid ester, TGA can determine the temperature of 5% weight loss (Td5) and the char yield at high temperatures (e.g., 800°C), which indicates the amount of material remaining after thermal decomposition. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to study thermal transitions like melting, crystallization, and curing reactions. For thermosetting borate esters, DSC can be used to investigate the curing properties of the material. researchgate.net

A study on a new thermosetting boric acid ester utilized these techniques for characterization, demonstrating their utility. researchgate.net

| Technique | Information Obtained | Example Application for Borate Esters |

| FT-IR | Identification of chemical bonds and functional groups. researchgate.net | Confirming the presence of B-O and other structural bonds. acs.orgresearchgate.net |

| TGA | Thermal stability, decomposition temperatures, char yield. researchgate.net | Determining the 5% weight loss temperature (Td5) and residue at 800°C. researchgate.net |

| DSC | Curing behavior, melting points, and other thermal transitions. researchgate.net | Studying the curing properties of thermosetting ester resins. researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition characteristics of borate esters. This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides insights into the temperatures at which the material degrades, the kinetics of its decomposition, and the composition of the final residue.

For borate esters, such as the isooctyl ester of boric acid, TGA can elucidate the multi-stage decomposition process. While specific TGA data for boric acid, isooctyl ester is not extensively available in the public domain, the thermal behavior can be inferred from the analysis of boric acid and other alkyl borate esters. The thermal decomposition of boric acid itself is a well-studied process that occurs in distinct steps, primarily involving dehydration. Initially, boric acid converts to metaboric acid, and upon further heating, it transforms into boron oxide. google.com

The decomposition of an alkyl borate ester is expected to involve the initial cleavage and volatilization of the alkyl (isooctyl) groups, followed by the subsequent decomposition of the remaining boron-oxygen structure. The precise temperatures for these events would be specific to the isooctyl ester and influenced by factors such as bond energies and the volatility of the resulting byproducts.

Research on the thermal decomposition of boric acid provides a foundational understanding. TGA studies show that boric acid typically undergoes a two-step dehydration process. kiche.or.kr The first step, occurring at around 159°C, corresponds to the conversion to metaboric acid, while the second major weight loss is observed at higher temperatures, leading to the formation of boron oxide. kiche.or.kr

Table 1: Representative TGA Data for Boric Acid Decomposition

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Resulting Product |

| 100-160 | ~14.5 | First Dehydration | Metaboric Acid (HBO₂) |

| 160-400 | ~29.0 | Second Dehydration | Boron Oxide (B₂O₃) |

| >400 | - | Stable Residue | Boron Oxide (B₂O₃) |

Note: This data is illustrative and based on the typical decomposition profile of boric acid. The exact values can vary with experimental conditions such as heating rate.

The kinetic parameters of these decomposition steps, such as activation energy and frequency factor, can be determined from TGA data using methods like Coats-Redfern or Suzuki. kiche.or.kr For instance, the decomposition kinetics of boric acid has been shown to fit a first-order model for both dehydration steps. kiche.or.kr Such analyses are critical for predicting the material's behavior in applications where it is exposed to high temperatures.

Thermal Properties Assessment in Polymer Composites

Borate esters, including potentially this compound, are utilized as additives in polymer composites to enhance their thermal properties. The incorporation of boron compounds can significantly improve the thermal stability and flame retardancy of various polymers. metu.edu.trmetu.edu.tr The assessment of these properties is commonly carried out using techniques like TGA, which can compare the degradation profile of the neat polymer with that of the polymer-borate composite.

The mechanism by which borate esters enhance thermal stability often involves the formation of a protective char layer upon heating. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the diffusion of flammable volatile products. metu.edu.tr Boron compounds can promote char formation through transesterification or condensation reactions with the polymer matrix, especially in polymers containing hydroxyl, ester, or amide groups. metu.edu.tr This leads to the generation of a crosslinked boroxine network, which is a good char-yielding structure. metu.edu.trmetu.edu.tr

Studies on polymers such as poly(lactic acid) (PLA) and poly(methyl methacrylate) (PMMA) have shown an increase in thermal stability with the addition of boron compounds, which is associated with the generation of a crosslinked structure. metu.edu.tr The effectiveness of the borate ester can, however, be influenced by the structure of the polymer. For example, in polymers with long alkyl chains, the probability of crosslinking may be reduced. metu.edu.tr

The addition of borate additives can also influence the glass transition temperature (Tg) of the polymer, which can be either increased or decreased depending on the interactions between the additive and the polymer chains, indicating either a crosslinking or a plasticizing effect. researchgate.net

Table 2: Illustrative Effect of a Boron Compound (Boric Acid) on the Thermal Properties of an Epoxy Composite

| Property | Neat Epoxy | Epoxy + 5 wt% Boric Acid | Epoxy + 10 wt% Boric Acid |

| Onset Decomposition Temp. (Tonset) | ~350°C | Increased | Significantly Increased |

| Char Yield at 600°C | Low | Moderate | High |

| Flame Retardancy | Poor | Improved | Significantly Improved |

Note: This table provides a generalized representation of the effects observed when boron compounds are incorporated into polymer matrices. The specific values will depend on the polymer, the borate ester, and the concentration used.

The evaluation of thermal properties in polymer composites is critical for applications requiring high-temperature resistance and fire safety. The use of borate esters as additives is a promising strategy to achieve these performance enhancements.

Theoretical and Computational Studies of Boric Acid, Isooctyl Ester Systems

Quantum Chemical Calculations

Quantum chemical calculations are central to deciphering the electronic behavior and reactivity of boric acid, isooctyl ester. These methods allow for a detailed examination of the molecule's fundamental properties that govern its chemical interactions.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, providing an atomic-level understanding of molecules like this compound. DFT calculations can determine molecular geometry, electronic distribution, and reactivity with high accuracy. frontiersin.orgresearchgate.netresearchgate.netturkjps.org